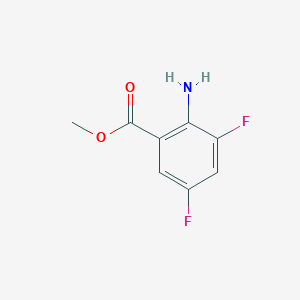

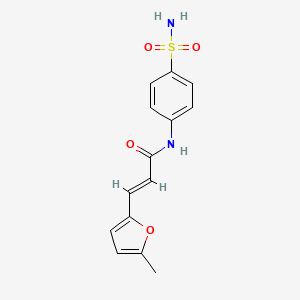

![molecular formula C14H18ClNO4S B2409283 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 285986-57-4](/img/structure/B2409283.png)

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a sulfone derivative . Sulfone derivatives are an important class of bioactive compounds with a wide range of biological activity .

Synthesis Analysis

The synthesis of sulfone derivatives like “this compound” often involves reactions that generate sulfonyl radicals . These radicals can trigger ring-closing sulfonylation and multicomponent reactions . The electrophilic substitution reactions of benzene, a component of the molecule, involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis

The molecular formula of “this compound” is C14H18ClNO4S . The structure of this compound was confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .Chemical Reactions Analysis

Sulfone derivatives like “this compound” can undergo various chemical reactions. For instance, sodium sulfinates, which are related to sulfones, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Arylsulfonyl Pyrrolidines

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone plays a role in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, a process which is efficient and convenient for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Role in Coordination Chemistry

This compound is relevant in the synthesis of complex compounds involving metal coordination. It contributes to the formation of novel coordination compounds which are characterized by their unique structures and properties (Bermejo et al., 2000).

Development of Novel Polyamides

In the field of polymer science, this chemical is useful in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit notable properties such as solubility in organic solvents, high thermal stability, and the ability to form strong, transparent films (Liu et al., 2013).

Application in Organic Synthesis

It is also significant in organic synthesis, particularly in the formation of various heterocyclic compounds. Its derivatives are considered promising for the development of new medicinal molecules due to their structural presence in numerous biologically active substances (Rubtsova et al., 2020).

Importance in Chemical Transformations

This compound is involved in chemical transformations such as oxidative chlorination of hydroxyalkyl sulfides and sulfoxides, demonstrating its versatility in organic chemistry and synthesis (Derzhinskii et al., 1978).

Wirkmechanismus

While the specific mechanism of action for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, sulfone derivatives have been studied for their potential biological activities. For instance, sulfonylureas, a class of sulfone derivatives, provoke a brisk release of insulin from the pancreas by acting on the sulfonylurea receptors (SUR1) on the pancreatic β cell membrane .

Safety and Hazards

While specific safety and hazard information for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, it’s important to handle all chemical substances with care. For instance, 4-Chlorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSKVDOGVAXUJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

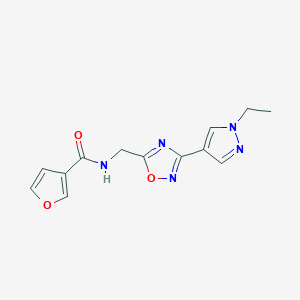

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)

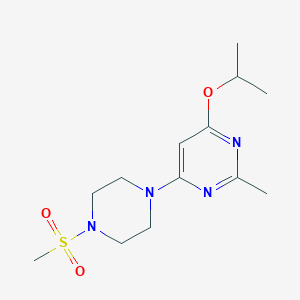

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)